![molecular formula C5H10Cl3NS B14486806 2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine CAS No. 65299-58-3](/img/structure/B14486806.png)
2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a trichloromethyl group attached to a sulfanyl group, which is further connected to a propan-2-amine structure. Amines are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropan-2-amine with trichloromethyl sulfide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions
2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted amines.
Substitution: Azide or cyanide-substituted amines.
科学研究应用
2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The sulfanyl group may also participate in redox reactions, affecting cellular processes.
相似化合物的比较
Similar Compounds
2-Methylpropan-2-amine: Lacks the trichloromethyl and sulfanyl groups, making it less reactive.
N-[(Trichloromethyl)sulfanyl]propan-2-amine: Similar structure but without the methyl group on the amine.
2-Methyl-N-[(dichloromethyl)sulfanyl]propan-2-amine: Contains a dichloromethyl group instead of a trichloromethyl group.
Uniqueness
2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine is unique due to the presence of both the trichloromethyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
65299-58-3 |
|---|---|
分子式 |
C5H10Cl3NS |
分子量 |
222.6 g/mol |
IUPAC 名称 |
2-methyl-N-(trichloromethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C5H10Cl3NS/c1-4(2,3)9-10-5(6,7)8/h9H,1-3H3 |
InChI 键 |
ZQBDBKHZUWRZTL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NSC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


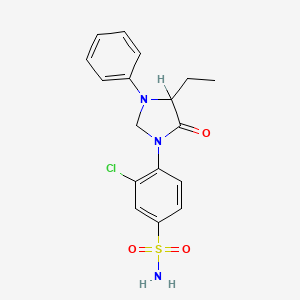
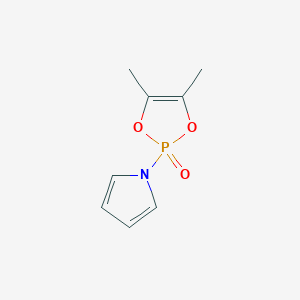
![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)

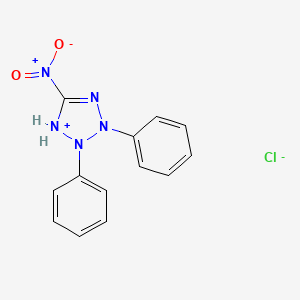
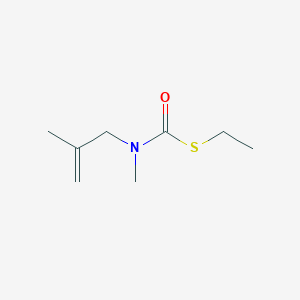
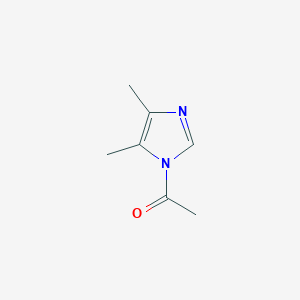
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)

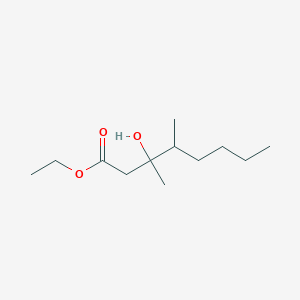
![N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14486782.png)
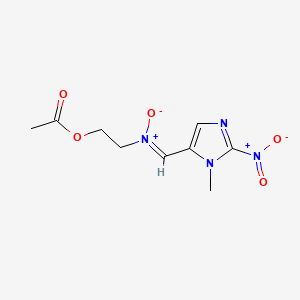
![3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14486791.png)
![Methyl [4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14486792.png)
